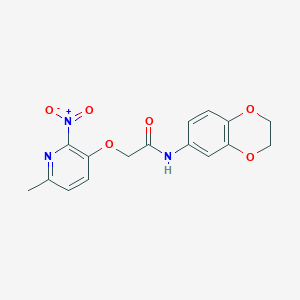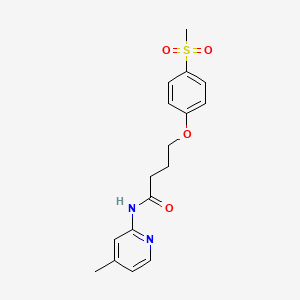![molecular formula C19H27N3O3 B7681428 N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide is a chemical compound that has been widely used in scientific research. This compound is also known as etomidate, which is a short-acting intravenous anaesthetic agent. Etomidate has been used in various fields of research, including neuroscience, pharmacology, and biochemistry.
Mechanism of Action
Etomidate works by enhancing the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to a specific site on the GABA receptor, which increases the activity of the receptor. This leads to an increase in the inhibitory activity of GABA, which results in sedation and anaesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. Etomidate causes sedation, anaesthesia, and amnesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for anaesthesia. Etomidate has a short duration of action, which allows for rapid recovery from anaesthesia.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages for lab experiments. It has a short duration of action, which allows for precise control of anaesthesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for animal studies. However, etomidate has limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on etomidate. One direction is to study the structure and function of GABA receptors in the brain. Another direction is to develop new anaesthetic agents based on the structure of etomidate. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of etomidate to improve its safety and efficacy in clinical practice.
Conclusion:
In conclusion, etomidate is a chemical compound that has been widely used in scientific research. It has several advantages for lab experiments, including its short duration of action and minimal effects on cardiovascular and respiratory function. Etomidate works by enhancing the activity of GABA receptors in the brain, which leads to sedation and anaesthesia. There are several future directions for research on etomidate, including the study of GABA receptors and the development of new anaesthetic agents.
Synthesis Methods
The synthesis of etomidate involves the reaction of 2-ethyl-1,3-hexanediol with ethyl chloroformate to form ethyl 1-(2-ethoxyethyl)-1H-imidazole-5-carboxylate. The resulting compound is then reacted with 4-methoxyphenylhydrazine to form 1-(2-ethoxyethyl)-5-(4-methoxyphenyl)-1H-tetrazole. This compound is then reacted with phosphorus oxychloride to form N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide.
Scientific Research Applications
Etomidate has been used in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, etomidate has been used to study the function of GABA receptors in the brain. In pharmacology, etomidate has been used to study the pharmacokinetics and pharmacodynamics of intravenous anaesthetics. In biochemistry, etomidate has been used to study the structure and function of proteins.
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-22(5-2)13-12-20-18(23)10-11-19-21-14-17(25-19)15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNRSYQFTUVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)

![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)

![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)